

5,7-Dichloro-4-hydroxyquinoline CAS number and structure

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Compound of Interest

Compound Name: 5,7-Dichloro-4-hydroxyquinoline

Cat. No.: B067264

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Core Chemical Identity and Physicochemical Properties

5,7-Dichloro-4-hydroxyquinoline is a substituted quinoline derivative. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.^{[1][2]} The specific placement of two chlorine atoms on the benzene ring and a hydroxyl group on the pyridine ring imparts distinct chemical properties that make it a valuable precursor in synthetic chemistry.

The compound is recognized by the following identifiers:

- CAS Number: 21873-52-9^[3]
- Molecular Formula: C₉H₅Cl₂NO^[4]
- IUPAC Name: 5,7-dichloro-1H-quinolin-4-one^[1]

The structure consists of a fused bicyclic system with chlorine substituents at positions 5 and 7 and a hydroxyl group at position 4. This hydroxyl group allows the molecule to exist in keto-enol tautomerism with 5,7-dichloro-1H-quinolin-4-one.

Table 1: Physicochemical Properties of **5,7-Dichloro-4-hydroxyquinoline** | Property | Value | Source |
| :--- | :--- | :--- | | Molecular Weight | 214.05 g/mol ^[4] | | Monoisotopic Mass | 212.97482 Da ^[4] | | Appearance | Bright light brown powder ^[5] | | Melting Point | 178-180 °C

(for the related 8-hydroxy isomer) [\[\[5\]](#) | | Solubility | Generally soluble in organic solvents like DMSO and methanol; limited solubility in water.[\[5\]](#)[\[6\]](#) | | Predicted XlogP | 2.8 [\[\[4\]](#) |

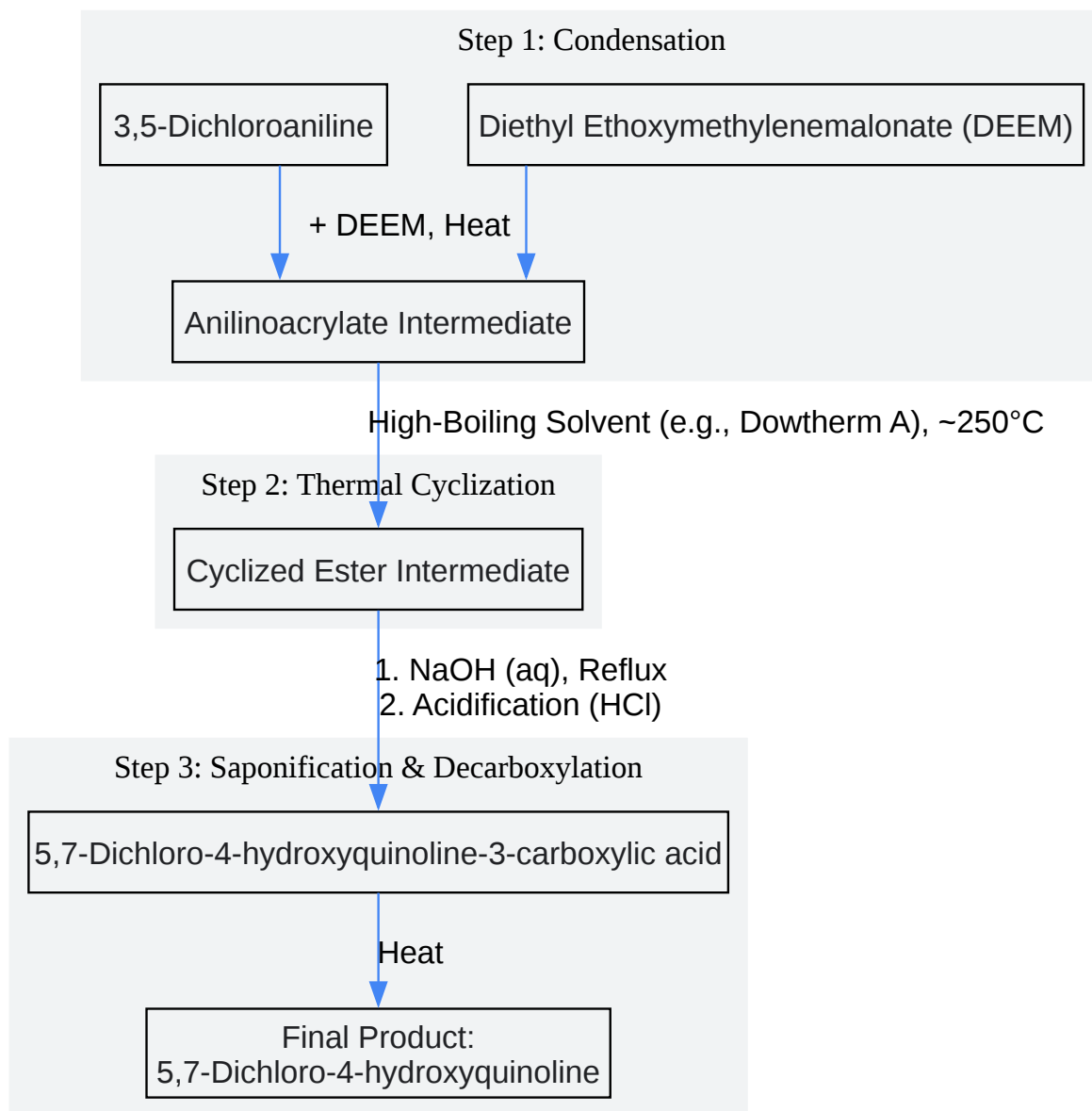
Synthesis Pathway and Rationale

The synthesis of substituted 4-hydroxyquinolines often employs cyclization reactions. A common and effective strategy is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalononic ester derivative, followed by thermal cyclization.

For **5,7-Dichloro-4-hydroxyquinoline**, a plausible synthetic route starts with 3,5-dichloroaniline.

Causality in Synthesis:

- Step 1 (Condensation): 3,5-dichloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the double bond in DEEM and displacing the ethoxy group. This step forms the key intermediate, an anilinoacrylate. This reaction is typically heated to drive the elimination of ethanol.[\[7\]](#)[\[8\]](#)
- Step 2 (Thermal Cyclization): The anilinoacrylate intermediate is heated in a high-boiling point solvent, such as Dowtherm A (a mixture of diphenyl ether and biphenyl).[\[7\]](#)[\[8\]](#) The high temperature provides the activation energy needed for an intramolecular cyclization, forming the quinoline ring system.
- Step 3 (Saponification & Decarboxylation): The resulting ester is then saponified using a strong base like sodium hydroxide to yield a carboxylic acid salt. Subsequent acidification and heating lead to decarboxylation, yielding the final **5,7-Dichloro-4-hydroxyquinoline** product.[\[7\]](#)[\[8\]](#)



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Caption: Generalized Gould-Jacobs synthesis workflow for **5,7-Dichloro-4-hydroxyquinoline**.

Biological Activity and Applications in Drug Discovery

5,7-Dichloro-4-hydroxyquinoline serves as a versatile scaffold for the development of targeted therapeutic agents. Its primary value lies in its utility as a precursor for synthesizing novel kinase inhibitors.[\[1\]](#)

- **Kinase Inhibition:** The quinoline core can effectively mimic the adenine region of ATP, allowing it to bind competitively to the ATP-binding cleft of various protein kinases.[\[1\]](#) This makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors for kinases implicated in oncology and inflammatory diseases.[\[1\]](#)
- **Antimicrobial Potential:** The broader class of chlorinated hydroxyquinolines has well-documented antimicrobial and antifungal properties.[\[9\]](#)[\[10\]](#) For instance, the isomeric 5,7-dichloro-8-hydroxyquinoline (Chloroxine) is used as a synthetic antibacterial agent for treating dandruff and seborrhoeic dermatitis.[\[10\]](#)[\[11\]](#) While the 4-hydroxy isomer is primarily used as a synthetic intermediate, its structural similarity suggests inherent potential for antimicrobial activity, making it a subject of interest for developing new anti-infective agents.[\[12\]](#)[\[13\]](#)

Analytical Methodology: Quantification by UPLC-PDA

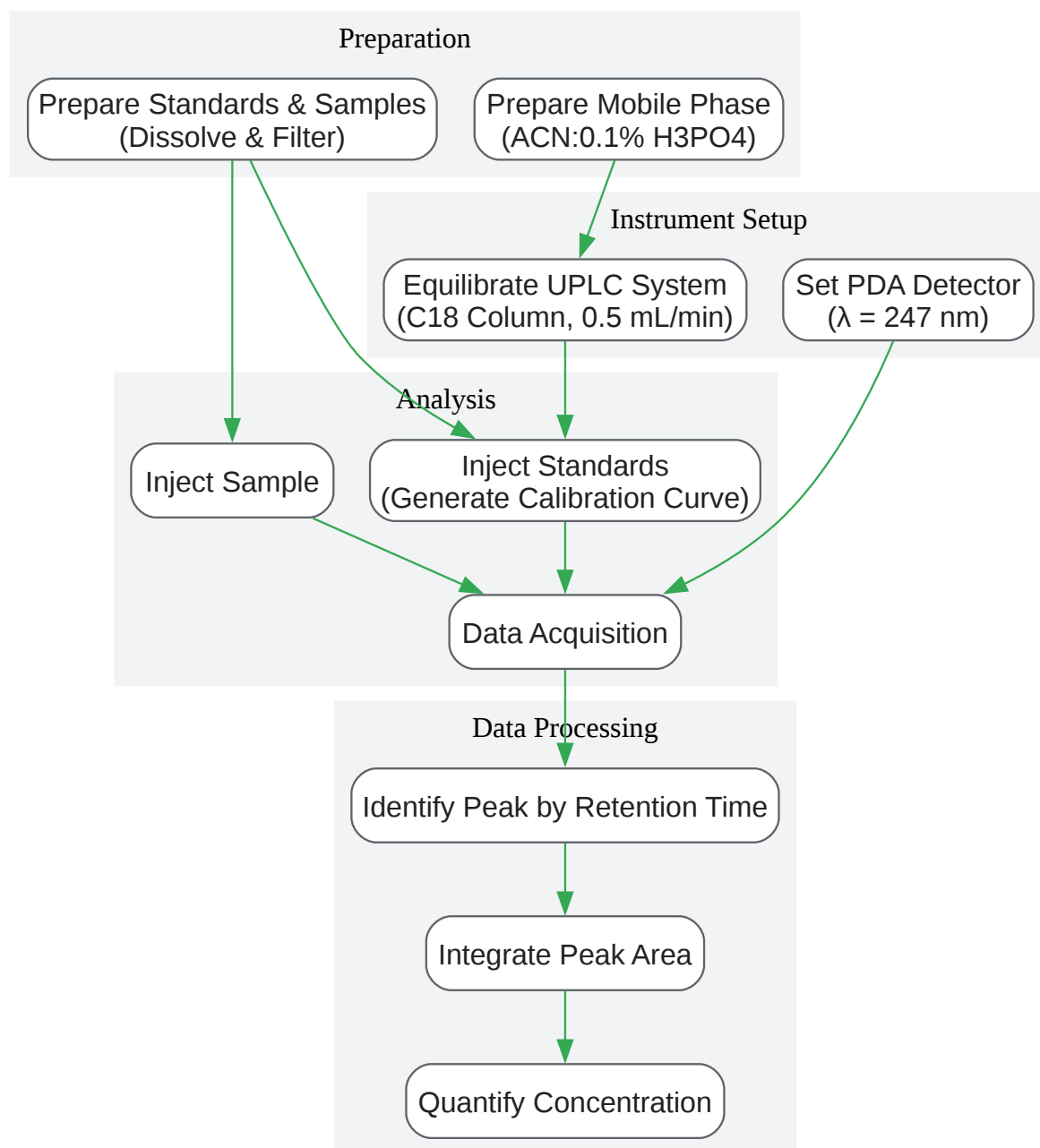
Accurate quantification of **5,7-Dichloro-4-hydroxyquinoline** and its derivatives is essential for quality control and research applications. A reliable method is Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA). The following protocol is adapted from validated methods for similar chlorinated hydroxyquinolines.[\[14\]](#)

Protocol for UPLC-PDA Analysis:

- **System Preparation:**
 - **Column:** Use a reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 μm , 2.1 mm \times 100 mm).[\[14\]](#) The C18 stationary phase provides excellent retention for hydrophobic molecules like dichlorinated quinolines.
 - **Mobile Phase:** Prepare a mixture of acetonitrile and 0.1% o-phosphoric acid in water (e.g., 55:45 v/v).[\[14\]](#) Acetonitrile serves as the organic modifier, while phosphoric acid helps to

ensure sharp peak shapes by protonating any residual silanols on the column and suppressing ionization of the analyte.

- Flow Rate: Set the flow rate to 0.5 mL/min.[14]
- Detector: Set the PDA detector to monitor at a wavelength of approximately 247 nm, which corresponds to a strong absorbance maximum for the chromophore.[14]
- Sample and Standard Preparation:
 - Prepare a stock solution of **5,7-Dichloro-4-hydroxyquinoline** in a suitable solvent like methanol.
 - Create a series of calibration standards by diluting the stock solution to known concentrations.
 - Prepare the unknown sample by dissolving it in the mobile phase or methanol and filtering through a 0.45 µm syringe filter to remove particulates.[15]
- Analysis Workflow:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject a standard volume (e.g., 20 µL) of each calibration standard to generate a calibration curve.[15]
 - Inject the prepared unknown sample.
 - Identify the analyte peak based on its retention time compared to the standard.
 - Quantify the analyte in the sample by comparing its peak area to the calibration curve.



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Caption: Standard workflow for the quantification of **5,7-Dichloro-4-hydroxyquinoline** via UPLC-PDA.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **5,7-Dichloro-4-hydroxyquinoline** is imperative. The following guidelines are based on safety data for structurally related compounds.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and a lab coat.[\[16\]](#)[\[17\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[17\]](#)[\[18\]](#) Avoid contact with skin and eyes.[\[5\]](#)
- Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[\[19\]](#)
- Storage: Keep the container tightly closed in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[16\]](#)
- Toxicity: The compound is considered toxic to aquatic life with long-lasting effects.[\[19\]](#) Avoid release into the environment.[\[19\]](#)

Conclusion

5,7-Dichloro-4-hydroxyquinoline is a foundational building block in modern medicinal chemistry. Its well-defined structure and reactivity provide a robust starting point for the synthesis of complex molecules, particularly kinase inhibitors for therapeutic development. Understanding its synthesis, properties, and analytical characterization is crucial for researchers aiming to leverage this versatile scaffold in the pursuit of novel drugs and chemical probes.

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